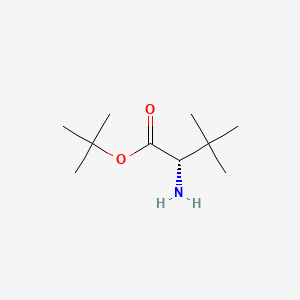

tert-butyl 3-methyl-L-valinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.

Applications De Recherche Scientifique

Chemical Synthesis

The tert-butyl group is often used in chemical synthesis due to its steric properties and ease of removal. H-Tle-OtBu can be utilized in the synthesis of complex molecules, where the tert-butyl group serves as a protective group for the amino functionality. This is particularly useful in the synthesis of peptides and other bioactive molecules where selective deprotection is required .

Biological Studies

The unique structure of H-Tle-OtBu allows it to be involved in biosynthetic pathways. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance affects the reaction mechanism. This can provide insights into enzyme specificity and the development of enzyme inhibitors .

Material Science

In material science, H-Tle-OtBu can be incorporated into polymers to modify their physical properties. The bulky tert-butyl group can increase the rigidity of polymers, which is beneficial for creating materials with specific mechanical strengths or thermal resistances.

Medicinal Chemistry

H-Tle-OtBu is valuable in medicinal chemistry for the development of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and stability, and can also affect the drug’s interaction with biological targets .

Environmental Chemistry

The tert-butyl group’s reactivity pattern can be exploited in environmental chemistry for the degradation of pollutants. H-Tle-OtBu could be used to study the breakdown of environmental toxins, contributing to the development of bioremediation strategies .

Catalysis

H-Tle-OtBu can act as a ligand in catalytic systems, influencing the outcome of catalytic reactions. Its steric bulk can affect the selectivity and efficiency of catalytic processes, which is crucial for industrial applications .

Analytical Chemistry

In analytical chemistry, H-Tle-OtBu can be used as a standard or reagent in chromatographic methods. It can help in the quantification and identification of substances within complex mixtures due to its distinct chemical properties .

Bio-based Polymers

The tert-butyl group’s potential in creating high-performance, environmentally friendly polymers is significant. H-Tle-OtBu can be used in the controlled polymerization of renewable vinyl monomers, leading to the development of bio-based polymers with advanced properties.

Mécanisme D'action

Target of Action

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61169-85-5 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.